2-(3,5-Dimethylbenzoyl)-4-methylpyridine
Overview
Description
2-(3,5-Dimethylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a benzoyl group substituted with two methyl groups at the 3 and 5 positions, attached to a pyridine ring that also has a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: this compound can be converted to 2-(3,5-Dicarboxybenzoyl)-4-methylpyridine.
Reduction: The reduction of the benzoyl group yields 2-(3,5-Dimethylbenzyl)-4-methylpyridine.
Substitution: Electrophilic substitution can produce various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3,5-Dimethylbenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 2-(3,5-Dimethylbenzoyl)-4-methylpyridine exerts its effects depends on its interaction with molecular targets. The benzoyl group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The methyl groups may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylbenzoyl)pyridine: Lacks the methyl group on the pyridine ring.
4-Methyl-2-benzoylpyridine: Lacks the methyl groups on the benzoyl ring.
2-(3,5-Dimethylphenyl)pyridine: Lacks the carbonyl group.
Uniqueness
2-(3,5-Dimethylbenzoyl)-4-methylpyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both the benzoyl and methyl groups provides a distinct chemical environment that can be exploited in various applications.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-16-14(9-10)15(17)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHGLJDSAPTEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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